2,2-dichloro-N-(3-chloropropyl)acetamide
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Overview
Description
2,2-dichloro-N-(3-chloropropyl)acetamide: is a chemical compound with the molecular formula C5H8Cl3NO. It is also known by its CAS number: 349106-83-8 . Unfortunately, detailed information about this specific compound is limited, but I’ll provide what we know.
Preparation Methods
The synthetic routes and reaction conditions for this compound are not extensively documented. it is likely that it can be synthesized through chlorination reactions involving acetamide derivatives. Industrial production methods remain undisclosed.
Chemical Reactions Analysis
Given its chlorinated structure, 2,2-dichloro-N-(3-chloropropyl)acetamide may undergo various reactions:
Substitution Reactions: Chlorine atoms can be replaced by other functional groups.
Oxidation/Reduction Reactions: Depending on the reaction conditions, it may undergo oxidation or reduction.
Common Reagents: Chlorinating agents (e.g., thionyl chloride, phosphorus pentachloride) are likely involved.
Major Products: These would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
While scarce, this compound could find applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its effects on cellular processes.
Medicine: Potential pharmaceutical applications.
Industry: Perhaps in the synthesis of specialty chemicals.
Mechanism of Action
Unfortunately, the precise mechanism by which 2,2-dichloro-N-(3-chloropropyl)acetamide exerts its effects remains unknown. Further research is needed to uncover its molecular targets and pathways.
Comparison with Similar Compounds
Comparing it to similar compounds is challenging due to limited data. its unique chlorinated structure sets it apart from other acetamides.
Remember that this information is based on available data, and further research may reveal additional insights
Properties
Molecular Formula |
C5H8Cl3NO |
---|---|
Molecular Weight |
204.48 g/mol |
IUPAC Name |
2,2-dichloro-N-(3-chloropropyl)acetamide |
InChI |
InChI=1S/C5H8Cl3NO/c6-2-1-3-9-5(10)4(7)8/h4H,1-3H2,(H,9,10) |
InChI Key |
ZGGGACOHPHUYCN-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)C(Cl)Cl)CCl |
Origin of Product |
United States |
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